molecular formula C14H13BrClNO2 B2562969 4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol CAS No. 1232780-49-2

4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol

Cat. No.: B2562969
CAS No.: 1232780-49-2
M. Wt: 342.62
InChI Key: BGISTXZTWXDJEK-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol is a chemical compound with the CAS Registry Number 1232780-49-2 . It is defined by the molecular formula C14H13BrClNO2 and has a molecular weight of 342.62 g/mol . The compound is an aminomethyl phenol derivative, featuring a bromo-substituted phenolic ring linked via an aminomethyl bridge to a 3-chloro-4-methoxy aniline ring . This specific molecular architecture suggests potential utility in various research areas, including medicinal chemistry as a building block for the synthesis of more complex molecules, or in chemical biology as a potential scaffold for probe development. Researchers can order this product online, though it is noted that the item may be temporarily out of stock . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-2-[(3-chloro-4-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGISTXZTWXDJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents on Phenolic Core Substituents on Aniline/Amine Moiety Key Structural Features
4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol (Target) 4-Br, 2-aminomethyl 3-Cl, 4-OMe Mixed electron-donating/withdrawing groups
4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol 4-Br, 2-aminomethyl 4-Cl Halogen-only substituents
2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol 2-Br, 4-Cl, 6-aminomethyl 4-Cl, 2-OMe, 5-OMe Multiple methoxy and chloro groups
4-Bromo-2-[(3,4-dimethylphenyl)iminomethyl]phenol 4-Br, 2-aminomethyl 3-Me, 4-Me Electron-donating methyl groups
4-Bromo-2-{[(2,4,5-trifluorophenyl)amino]methyl}phenol 4-Br, 2-aminomethyl 2-F, 4-F, 5-F Fluorine-rich substituents

Key Observations :

  • Electron Effects : The target compound’s 3-chloro-4-methoxyphenyl group balances electron-withdrawing (Cl) and donating (OMe) effects, influencing its reactivity and metal-binding affinity. In contrast, fluorine-substituted derivatives (e.g., ) exhibit stronger electron-withdrawing properties, enhancing stability in oxidative environments.
  • Steric Effects : Methyl-substituted analogs (e.g., ) have reduced steric hindrance compared to bulkier methoxy or halogenated derivatives.

Key Findings :

  • Toxicity : Bromo-substituted Schiff bases generally show low acute toxicity but may affect liver enzymes at elevated doses .
  • Sensing Applications : Halogenated Schiff bases (e.g., ) demonstrate metal ion selectivity, attributed to the electronic effects of substituents.
  • Catalytic Potential: Asymmetric ligands (e.g., ) model enzyme active sites, suggesting the target compound’s utility in biomimetic catalysis.

Physicochemical and Electronic Properties

  • Lipophilicity : Bromine and chloro substituents increase logP values, enhancing membrane permeability. For example, the trifluoro derivative has a calculated logP of 4.0, indicating high lipophilicity.
  • Electronic Structure : Density functional theory (DFT) studies on analogs (e.g., ) reveal that methoxy groups lower LUMO energies, facilitating electron donation in metal complexes.

Biological Activity

4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol is an organic compound notable for its complex structure, which includes a bromine atom, a chlorine atom, and a methoxy group attached to a phenolic ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H13BrClNO2, with a molecular weight of 342.62 g/mol. The presence of halogen atoms and a methoxy group contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds using an aryl halide and an organoboron compound in the presence of a palladium catalyst. Alternative synthetic routes may include various oxidation and reduction reactions, which are crucial for modifying functional groups to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
  • Antifungal Activity : The compound has also demonstrated antifungal properties, particularly against Candida albicans, with MIC values reported in the range of 16.69 to 78.23 µM .
Microbial Strain MIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0098
Candida albicans16.69 - 78.23

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition of essential biochemical pathways in microbial cells, thereby exerting its antimicrobial effects.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating the antibacterial activity of several phenolic compounds found that derivatives similar to this compound showed enhanced inhibition against S. aureus and E. faecalis, highlighting the potential for these compounds in treating infections caused by resistant strains .
  • Cancer Research Applications : The compound's structural features suggest potential applications in cancer therapy, particularly through targeting COX-2 pathways implicated in tumor growth . Investigations into related phenolic compounds have indicated their ability to modulate inflammatory responses associated with cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between 5-bromosalicylaldehyde derivatives and substituted anilines (e.g., 3-chloro-4-methoxyaniline) in ethanol under reflux. Optimization includes solvent choice (polar aprotic solvents enhance yield), temperature control (70–80°C to avoid side reactions), and acid/base catalysis (e.g., glacial acetic acid to stabilize intermediates). Crystallization in mixed solvents (e.g., ethanol/water) improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :

  • FTIR : Focus on O–H (phenolic, ~3200 cm⁻¹), C=N (imine, ~1600 cm⁻¹), and C–Br (~600 cm⁻¹) stretches. Compare with computational vibrational spectra (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
  • NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted bromo and methoxy groups) and imine proton shifts (~8–9 ppm). Use deuterated DMSO for solubility challenges .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions) to confirm molecular conformation .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its thermochromic properties, and what experimental approaches can differentiate them?

  • Methodological Answer : Polymorphs exhibit distinct thermochromism due to variations in molecular planarity and π-system delocalization. Key steps:

  • Single-Crystal XRD : Measure dihedral angles between aromatic rings; angles <25° correlate with strong thermochromism (e.g., "orange" vs. "yellow" polymorphs) .
  • Hirshfeld Surface Analysis : Identify short contacts (e.g., C–H⋯π interactions) influencing color shifts. Red regions on Hirshfeld plots indicate stronger intermolecular forces .
  • Variable-Temperature UV-Vis : Monitor absorbance changes (e.g., 400–500 nm) during heating/cooling cycles to quantify thermochromic reversibility .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Functional Selection : Test hybrid functionals (e.g., B3LYP with exact exchange correction) to improve agreement with experimental NMR/IR data. Becke’s 1993 functional reduces atomization energy errors to ~2.4 kcal/mol .
  • Basis Set Optimization : Use larger basis sets (e.g., cc-pVTZ) for halogen atoms to better model C–Br and C–Cl bonding .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to match experimental shifts affected by polarity .

Q. What role do solvent-solute interactions play in the solubility and molecular aggregation of this compound, and how can they be studied?

  • Methodological Answer :

  • Ultrasonic Velocity Measurements : Analyze non-ideality in dioxane-water mixtures using Nomoto’s relation or Junjie’s theory to quantify molecular interactions (e.g., hydrogen bonding vs. van der Waals forces) .
  • MD Simulations : Parameterize force fields (e.g., GAFF) to model aggregation dynamics in polar solvents, correlating with experimental solubility trends .

Q. How does the electron density distribution of this compound affect its reactivity in catalytic or biological systems?

  • Methodological Answer :

  • AIM (Atoms in Molecules) Analysis : Calculate bond critical points (BCPs) to identify regions of high electron density (e.g., phenolic O–H, imine N) prone to nucleophilic/electrophilic attacks .
  • Fukui Indices : Use DFT-derived indices to predict sites for radical formation or enzymatic binding, guiding drug design applications .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s bioactivity in enzyme inhibition studies. How can researchers validate these findings?

  • Methodological Answer :

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • X-ray Crystallography of Protein Complexes : Resolve binding modes (e.g., hydrogen bonds with catalytic residues) to confirm mechanistic hypotheses .
  • Kinetic Assays : Compare IC₅₀ values under varied conditions (pH, cofactors) to isolate confounding factors .

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